{4-[(Chloroacetyl)amino]phenyl}acetic acid
Overview
Description
{4-[(Chloroacetyl)amino]phenyl}acetic acid is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of acetic acid and contains a chloroacetyl group attached to an amino-substituted phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that amines, such as the one present in this compound, are good nucleophiles and can react with various electrophiles .
Mode of Action
The mode of action of {4-[(Chloroacetyl)amino]phenyl}acetic acid involves its interaction with its targets. The amine group in the compound can react with carbonyls to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .
Biochemical Pathways
The formation of schiff bases can impact various biochemical pathways, as these compounds have a c=n function and are involved in numerous biological processes .
Result of Action
The formation of schiff bases can lead to various molecular and cellular changes, given their involvement in numerous biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH can impact the rate of formation of Schiff bases . Additionally, the compound’s stability could be affected by factors like temperature, light, and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Chloroacetyl)amino]phenyl}acetic acid typically involves the reaction of 4-aminophenylacetic acid with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Aminophenylacetic acid+Chloroacetyl chloride→4-[(Chloroacetyl)amino]phenylacetic acid+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{4-[(Chloroacetyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinone derivatives.
Reduction Reactions: The chloroacetyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Alcohol derivatives.
Scientific Research Applications
{4-[(Chloroacetyl)amino]phenyl}acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- {4-[(Bromoacetyl)amino]phenyl}acetic acid
- {4-[(Iodoacetyl)amino]phenyl}acetic acid
- {4-[(Fluoroacetyl)amino]phenyl}acetic acid
Uniqueness
{4-[(Chloroacetyl)amino]phenyl}acetic acid is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative is more commonly used due to its balance of reactivity and stability.
Properties
IUPAC Name |
2-[4-[(2-chloroacetyl)amino]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-6-9(13)12-8-3-1-7(2-4-8)5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQOFZHHYJUHLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585362 | |
Record name | [4-(2-Chloroacetamido)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90798-99-5 | |
Record name | [4-(2-Chloroacetamido)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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